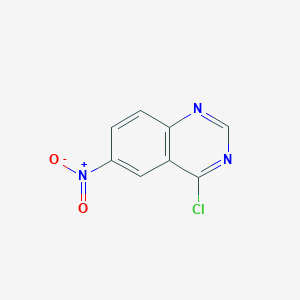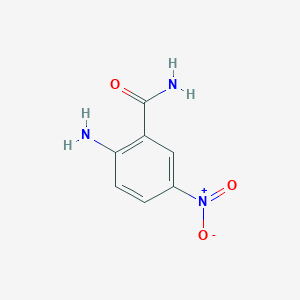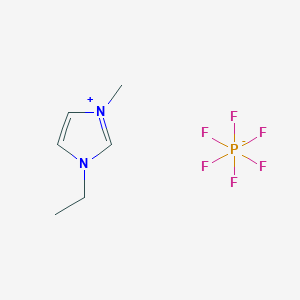
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine, also known as DEIP, is a chemical compound that has been widely used in scientific research. DEIP is a pyrazine derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the cell. This mechanism of action has been shown to be responsible for (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine's anxiolytic and anticonvulsant properties.
生化和生理效应
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been shown to have various biochemical and physiological effects. It has been reported to reduce the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and memory formation. (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Additionally, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been shown to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
实验室实验的优点和局限性
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has several advantages for lab experiments. It is a potent and selective inhibitor of the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine is also relatively stable and easy to handle, making it suitable for use in various experimental protocols. However, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has some limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine, and appropriate safety measures should be implemented.
未来方向
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has shown promising results in various fields of research, and there are several future directions that could be explored. One potential direction is the development of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine-based therapeutics for various neurological disorders, including anxiety, depression, and epilepsy. Additionally, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine could be used as a tool to study the role of the NMDA receptor in various physiological processes, including learning and memory, synaptic plasticity, and neuroprotection. Further research could also explore the potential of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine as a neuroprotective agent in various neurodegenerative diseases.
合成方法
The synthesis of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine involves the reaction of 2,3-dihydro-1H-pyrazine with isopropyl magnesium bromide followed by the addition of diethyl oxalate. This reaction results in the formation of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine as a white solid with a melting point of 85-87°C. Other methods of synthesis have been reported, including the reaction of 2,3-dihydro-1H-pyrazine with 2-bromo-2-methylpropane, which results in the formation of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine as a yellow oil.
科学研究应用
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been widely used in scientific research due to its unique properties. It has been shown to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has also been shown to have anxiolytic and anticonvulsant properties, making it a potential therapeutic agent for various neurological disorders. Additionally, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been used as a tool to study the role of the NMDA receptor in various physiological processes.
属性
CAS 编号 |
157505-98-1 |
|---|---|
产品名称 |
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine |
分子式 |
C11H20N2O2 |
分子量 |
212.29 g/mol |
IUPAC 名称 |
(2S)-3,6-diethoxy-2-propan-2-yl-1,2-dihydropyrazine |
InChI |
InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m0/s1 |
InChI 键 |
LRKIVDGZFSRYCX-JTQLQIEISA-N |
手性 SMILES |
CCOC1=CN=C([C@@H](N1)C(C)C)OCC |
SMILES |
CCOC1=CN=C(C(N1)C(C)C)OCC |
规范 SMILES |
CCOC1=CN=C(C(N1)C(C)C)OCC |
同义词 |
Pyrazine, 3,6-diethoxy-1,2-dihydro-2-(1-methylethyl)-, (S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



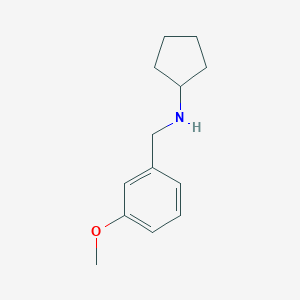
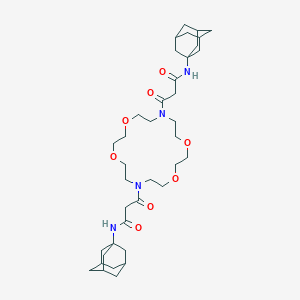
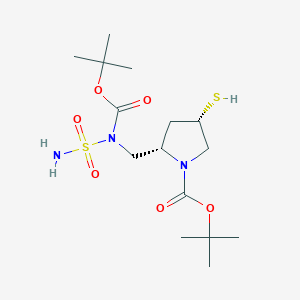

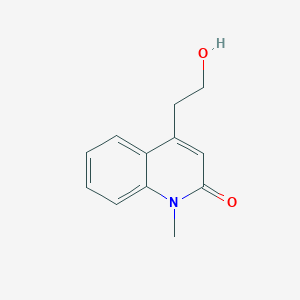
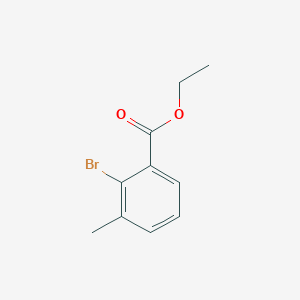
![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)

![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)
